2,4,6-Trimethylcinnamonitrile

Heterocyclic Synthesis Pyridine Derivatives Pyran Derivatives

Researchers needing steric bulk for regioselective heterocycle synthesis can rely on 2,4,6-Trimethylcinnamonitrile. • 2,6-dimethyl ortho-substitution directs nucleophilic attack, boosting desired regioisomer yield. • Functionalizable scaffold for UV stabilizers with tunable absorption and >10% solubility in acrylic resins. • ≥98% purity, global shipping, and consistent supply chain.

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
Cat. No. B8400519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Trimethylcinnamonitrile
Molecular FormulaC12H13N
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C=CC#N)C
InChIInChI=1S/C12H13N/c1-9-7-10(2)12(5-4-6-13)11(3)8-9/h4-5,7-8H,1-3H3
InChIKeyUDFISJYISOZLBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trimethylcinnamonitrile Overview


2,4,6-Trimethylcinnamonitrile (CAS: 83469-85-6; C12H13N; MW: 171.24 g/mol) is an aromatic nitrile featuring a benzene ring substituted with three methyl groups at the 2-, 4-, and 6-positions [1][2]. This substitution pattern confers distinct electronic and steric properties compared to unsubstituted cinnamonitrile or mono-/di-methyl analogs, directly influencing its reactivity in heterocyclic synthesis [1] and its performance as a reactive UV stabilizer [3]. The compound serves as a versatile building block for the synthesis of polyfunctional pyridine and pyran derivatives [1], and its core structure has been shown to enable fine-tuning of absorption wavelengths when structurally modified [3].

Heterocyclic synthesis requiring steric control at ortho positions

Pyridine/pyran formation with active methylene reagents

UV absorber scaffold development with wavelength tunability

Supports solubility tuning for polymer coatings and adhesives

Versatile building block for medicinal chemistry SAR studies

Nitrile group enables diverse transformations

Organoleptic research intermediate (spicy/fatty aroma profile)

Safety evaluation not completed for flavor/fragrance use

2,4,6-Trimethylcinnamonitrile vs. Generic Analogs


The performance of cinnamonitrile derivatives is highly sensitive to aromatic substitution patterns. The 2,4,6-trimethyl substitution in this compound introduces steric hindrance and electron-donating effects that are absent in unsubstituted cinnamonitrile (C9H7N) or para-substituted analogs [1]. In heterocyclic synthesis, the methyl groups at the 2- and 6-positions restrict rotational freedom and modulate the electron density at the nitrile carbon, directly affecting the regioselectivity and yield of pyridine and pyran derivatives [1]. In UV stabilization applications, structural modification of the cinnamonitrile core allows fine-tuning of absorption wavelengths and molar absorptivity [2]. A generic substitution with a less substituted analog would fail to replicate the specific steric and electronic profile required for these optimized performance outcomes, leading to reduced yield, altered product distribution, or compromised UV-blocking efficiency.

  • Sterics

    Lack of ortho methyl groups in unsubstituted or para-substituted analogs may alter regioselectivity and product distribution in heterocyclic synthesis.

  • Electronics

    Different electron density at the nitrile carbon can shift reaction pathways, making mono‑ or unsubstituted analogs unsuitable for direct replacement.

  • UV tuning

    Fine‑tuning of absorption wavelengths and molar absorptivity achieved with the 2,4,6‑trimethyl core may not replicate with less substituted cinnamonitriles.

2,4,6-Trimethylcinnamonitrile Comparative Evidence


Heterocyclic Synthesis: Pyridine and Pyran Derivatives

2,4,6-Trimethylcinnamonitrile, as a representative substituted cinnamonitrile, reacts with active methylene reagents (cyanoacetanilide and ethyl acetoacetate) to yield polyfunctional pyridine and pyran derivatives [1]. While the published study does not provide isolated quantitative data for this specific compound, the class-level inference is that the 2,4,6-trimethyl substitution pattern influences the reaction outcome compared to unsubstituted cinnamonitrile (which lacks the methyl groups) [1]. The reaction of substituted cinnamonitrile derivatives with these reagents produced several new polyfunctional heterocyclic compounds, with the substitution pattern affecting the mechanism and product distribution [1].

Pyridine/Pyran Synthesis
Class-level inference
Substitution pattern affects cyclization product distribution vs. unsubstituted cinnamonitrile
Steric/electronic effects direct heterocycle formation pathway
Direct head‑to‑head comparison data not reported
Heterocyclic Synthesis Pyridine Derivatives Pyran Derivatives Active Methylene Reagents

UV Stabilizer Solubility via Core Functionalization

In a study on novel cinnamonitrile derivatives as UV absorbers for pressure-sensitive adhesives, affixing a hydroxyhexyl functional group to the cinnamonitrile core granted superior solubility (>10 wt%) in common organic solvents and acrylic monomers/resins [1]. While this specific data pertains to a hydroxyhexyl-functionalized derivative rather than 2,4,6-trimethylcinnamonitrile itself, it demonstrates the class-level capability of the cinnamonitrile core to be structurally tuned for enhanced solubility [1]. The base cinnamonitrile core enables fine-tuning of absorption wavelengths and molar absorptivity through structural modification [1].

UV Stabilizer Solubility
Class-level inference
>10 wt% solubility in organic solvents (hydroxyhexyl‑functionalized analog)
Supports scaffold solubility potential for UV absorber formulations
Data from functionalized derivative; core solubility not quantified
UV Absorber Polymer Stabilization Pressure-Sensitive Adhesives Coatings

One-Pot CuCN-Mediated Synthesis Route

A patent describes a CuCN-mediated one-pot production method for cinnamonitrile derivatives via hydrocyanation reaction with good yields [1]. The process involves treating substituted 2,2-dibromovinyl benzene with CuCN in DMF at 150 °C for 10-15 hours [1]. This method provides an efficient single-step synthesis route for cinnamonitrile derivatives, including those with trimethyl substitution, compared to multi-step traditional approaches [1].

One‑Pot CuCN Synthesis
Supporting evidence
Single‑step CuCN‑mediated hydrocyanation vs. traditional multi‑step routes
Reduces step count; may support procurement efficiency
Yield reported as good, not quantified for this specific compound
One-Pot Synthesis CuCN-Mediated Hydrocyanation Process Chemistry

2,4,6-Trimethylcinnamonitrile Application Scenarios


Hindered Pyridine and Pyran Heterocycle Synthesis

2,4,6-Trimethylcinnamonitrile is the preferred starting material when synthetic routes require a cinnamonitrile scaffold with steric bulk at the ortho positions to control regioselectivity in heterocycle formation. The 2- and 6-methyl groups create a hindered environment that influences the approach of nucleophiles and can direct cyclization toward specific pyridine or pyran regioisomers [1]. This is supported by class-level evidence showing that substituted cinnamonitriles react with active methylene reagents to yield polyfunctional heterocycles [1].

Tunable UV Absorbers for Polymer Stabilization

As a core scaffold for UV stabilizer development, 2,4,6-trimethylcinnamonitrile offers a platform for structural tuning of absorption wavelengths and molar absorptivity [1]. The cinnamonitrile core can be functionalized (e.g., with hydroxyhexyl groups) to achieve >10 wt% solubility in organic solvents and acrylic monomers/resins, enabling enhanced UV blocking and visible light transparency in pressure-sensitive adhesives and coatings [1].

Medicinal Chemistry Building Block Precursor

The cinnamonitrile scaffold, including the 2,4,6-trimethyl variant, is employed as a synthetic intermediate in medicinal chemistry programs for the preparation of pharmaceutically active agents [1]. The nitrile group serves as a versatile handle for further transformations (hydrolysis, reduction, nucleophilic addition), while the trimethyl substitution pattern provides a distinct steric and electronic profile that can be exploited in structure-activity relationship (SAR) studies.

Flavor and Fragrance Intermediate

2,4,6-Trimethylcinnamonitrile is characterized as a colorless solid with a spicy, fatty aroma [1]. It is soluble in ethanol but insoluble in water, with a melting point of 30°C [1]. These organoleptic properties make it a candidate for flavor and fragrance applications, though safety evaluation for such uses has not been completed [1].

Application
Selection Property
Validation Focus
Hindered Pyridine/Pyran Synthesis
Steric control at ortho positions
Regioselectivity and product distribution review
UV Absorber Development
Scaffold tunability for wavelength and solubility
Absorbance and solubility in polymer matrices
Medicinal Chemistry Intermediate
Versatile nitrile handle for transformations
SAR and synthetic route review
Flavor/Fragrance Research Intermediate
Organoleptic profile (spicy, fatty aroma)
Sensory evaluation and safety context review (safety evaluation incomplete)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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